![molecular formula C13H16O4S B172212 Butanoic acid, 4-[(3-methoxyphenyl)thio]-3-oxo-, ethyl ester CAS No. 16768-98-2](/img/structure/B172212.png)
Butanoic acid, 4-[(3-methoxyphenyl)thio]-3-oxo-, ethyl ester
Overview
Description
Butanoic acid, 4-[(3-methoxyphenyl)thio]-3-oxo-, ethyl ester is an organic compound that belongs to the class of sulfanyl esters This compound is characterized by the presence of a methoxyphenyl group attached to a sulfanyl group, which is further connected to an oxobutanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-[(3-methoxyphenyl)thio]-3-oxo-, ethyl ester typically involves the reaction of ethyl acetoacetate with 3-methoxybenzenethiol in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
Ethyl acetoacetate+3-methoxybenzenethiolNaOEt, refluxEthyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-[(3-methoxyphenyl)thio]-3-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butanoic acid, 4-[(3-methoxyphenyl)thio]-3-oxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butanoic acid, 4-[(3-methoxyphenyl)thio]-3-oxo-, ethyl ester involves its interaction with various molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(3-chloro-4-methoxyphenyl)sulfanyl]-3-oxobutanoate: Similar structure but with a chloro substituent.
Ethyl 4-[(3-methylphenyl)sulfanyl]-3-oxobutanoate: Similar structure but with a methyl substituent.
Ethyl 4-[(3-hydroxyphenyl)sulfanyl]-3-oxobutanoate: Similar structure but with a hydroxy substituent.
Uniqueness
Butanoic acid, 4-[(3-methoxyphenyl)thio]-3-oxo-, ethyl ester is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s properties compared to its analogs.
Properties
IUPAC Name |
ethyl 4-(3-methoxyphenyl)sulfanyl-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4S/c1-3-17-13(15)7-10(14)9-18-12-6-4-5-11(8-12)16-2/h4-6,8H,3,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHQCERRHFAQHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=CC=CC(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618369 | |
| Record name | Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16768-98-2 | |
| Record name | Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbamic acid, [(1S)-1-methyl-3-(methylamino)-3-oxopropyl]-, 1,1-](/img/structure/B172131.png)
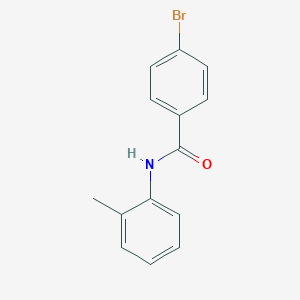
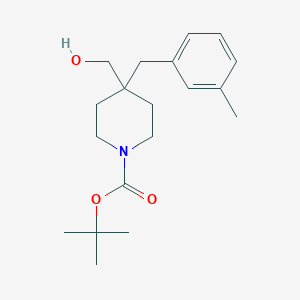


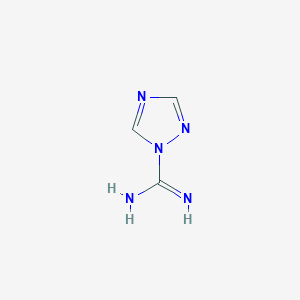

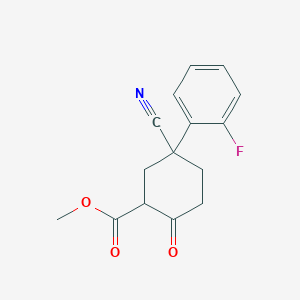
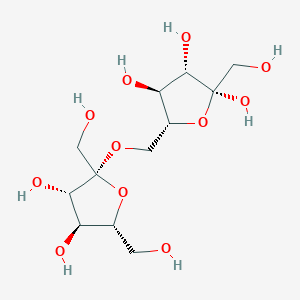
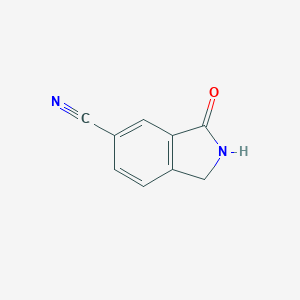
![methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B172164.png)


